![molecular formula C23H32O6 B13859651 [(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a deuterated version of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide, where deuterium atoms replace some of the hydrogen atoms, making it useful in specific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide typically involves the reaction of 9-methylacridine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by iodination. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The deuteration process is also scaled up to produce the deuterated version of the compound.
化学反応の分析
Types of Reactions
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the acridinium compound.
Reduction: Reduced forms of the acridinium compound.
Substitution: Various substituted acridinium derivatives depending on the nucleophile used.
科学的研究の応用
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide involves its interaction with molecular targets through its fluorescent properties. The compound can intercalate into DNA, making it useful for imaging and diagnostic purposes. The deuterated version provides enhanced stability and reduced metabolic degradation, making it more effective in certain applications.
類似化合物との比較
Similar Compounds
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide: The non-deuterated version of the compound.
Acridine Orange: Another acridinium compound used in similar applications.
Proflavine: A related compound with similar fluorescent properties.
Uniqueness
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in long-term studies and applications requiring high stability.
特性
分子式 |
C23H32O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1 |
InChIキー |
HDEDWNHZBWFQCB-CRKVGCNRSA-N |
異性体SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
正規SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
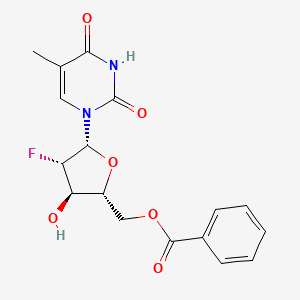
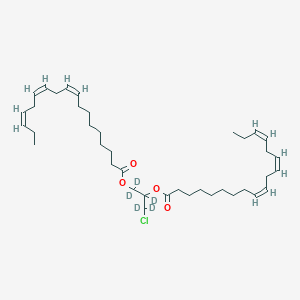
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
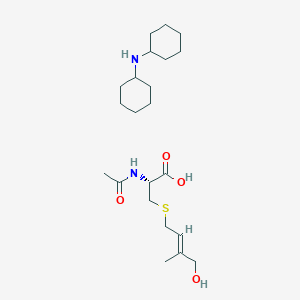
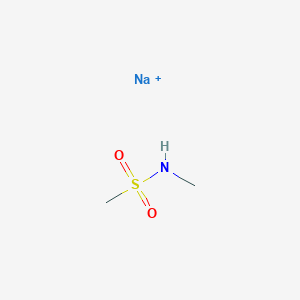
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
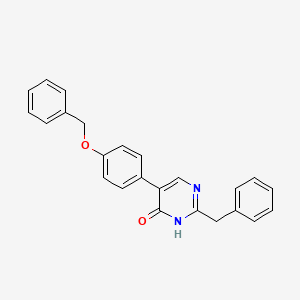
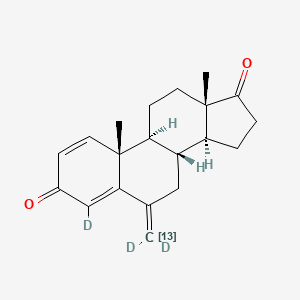
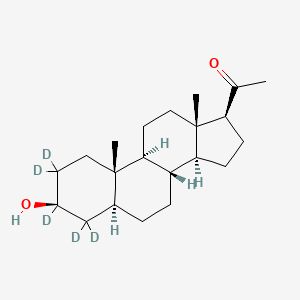
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
